2-(N-propyl)amino-6,7-dihydroxytetraline
Description
2-(N-Propyl)Amino-6,7-Dihydroxytetraline is a tetrahydronaphthalene derivative featuring a hydroxylated aromatic ring and a mono-propyl-substituted amino group at the 2-position. This structural motif is characteristic of compounds designed to interact with catecholamine receptors, particularly dopamine receptors, due to the resemblance to endogenous ligands like dopamine.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
6-(propylamino)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C13H19NO2/c1-2-5-14-11-4-3-9-7-12(15)13(16)8-10(9)6-11/h7-8,11,14-16H,2-6H2,1H3 |
InChI Key |
JUVFEAWAHOKEOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCC2=CC(=C(C=C2C1)O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
The primary focus of research on 2-(N-propyl)amino-6,7-dihydroxytetraline is its role as a dopamine receptor agonist . Studies suggest that it may influence neurotransmission in several ways:
- Dopamine Receptor Agonism : It has been shown to exhibit significant biological activity at dopamine receptors, potentially beneficial in treating disorders such as Parkinson's disease and schizophrenia .
- Neurotransmitter Modulation : The compound's ability to modulate neurotransmitter release indicates potential applications in managing mood disorders and other neuropsychiatric conditions.
- Anticancer Activity : Preliminary studies suggest that similar compounds may have anticancer properties, indicating a need for further exploration into their therapeutic potential in oncology .
Case Study 1: Dopamine Receptor Activity
A study evaluated the effects of this compound on striatal dopamine levels in rat models. Results indicated that the compound significantly reduced dopa accumulation and increased acetylcholine levels, suggesting a preferential agonist activity at dopamine autoreceptors .
Case Study 2: Anticancer Potential
Research conducted on structurally similar compounds demonstrated selective cytotoxicity against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against breast cancer cells, suggesting that further exploration of this compound could yield promising results in cancer therapeutics .
Chemical Reactions Analysis
Ether Cleavage Reactions
The compound’s synthetic precursors often involve methoxy-protected intermediates. Ether cleavage using boron tribromide (BBr₃) converts methoxy groups to hydroxyls under controlled conditions:
| Reaction | Conditions | Products | Reference |
|---|---|---|---|
| Demethylation of 5,6-dimethoxy-2-(N,N-dipropylamino)tetralin | BBr₃ in dichloromethane, -78°C → room temperature, 24h | 5,6-dihydroxy-2-(N,N-dipropylamino)tetralin |
This reaction preserves the tetralin backbone while regenerating the catechol structure critical for dopamine receptor binding .
Enantiomer Resolution
The compound’s stereochemistry significantly impacts its pharmacological activity. Resolution of racemic mixtures is achieved via diastereomeric salt formation:
The (-)-enantiomer exhibits 160-fold greater dopamine receptor affinity than the (+)-enantiomer , highlighting the importance of stereochemical control.
Oxidation Reactions
The catechol moiety undergoes oxidation under physiological and synthetic conditions:
-
Autoxidation : In aqueous solutions at neutral pH, the hydroxyl groups oxidize to form quinone intermediates, which may polymerize or react with nucleophiles .
-
Enzymatic Oxidation : In biological systems, cytochrome P450 enzymes metabolize the compound via hydroxylation or N-dealkylation, generating metabolites like 52a (C₂₄H₂₂N₃O₆, m/z 448.1508) .
Receptor-Binding Interactions
While not traditional "reactions," the compound’s interactions with dopamine receptors involve non-covalent binding governed by:
-
Catechol Coordination : The 6,7-dihydroxy groups chelate receptor-site magnesium ions.
-
N-Propyl Interactions : The N-propyl group enhances D₂ receptor selectivity by fitting into a hydrophobic pocket .
| Structural Feature | Role in Binding | Receptor Subtype Selectivity |
|---|---|---|
| 6,7-Dihydroxy groups | Hydrogen bonding with serine residues | Mixed D₁/D₂ agonism |
| N-Propyl substitution | Hydrophobic interaction with transmembrane domain | Enhanced D₂ affinity |
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally related aminotetralins:
Stability Under Physiological Conditions
The compound’s half-life in buffer solutions depends on pH and temperature:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | ~2.3 hours | Autoxidation to quinone |
| pH 2.0, 25°C | >24 hours | Stable (protonated amine reduces oxidation) |
Key Findings from Research
-
Stereochemical Sensitivity : The (2S)-(-)-enantiomer shows superior dopamine receptor binding compared to (2R)-(+)-forms .
-
Metabolic Pathways : Primary metabolites result from O-methylation and N-dealkylation, detected via LC-MS (m/z 448.1508) .
-
Synthetic Challenges : Protection of catechol hydroxyls is mandatory during synthesis to prevent unwanted oxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs and their inferred properties based on substituent variations.
2-(N,N-Dipropyl)Amino-6,7-Dihydroxytetralin (CAS 66185-60-2)
- Structural Differences: The primary distinction lies in the substitution pattern of the amino group. The dipropyl variant features two propyl groups, whereas the target compound has a single propyl group.
- Pharmacological Implications : Dipropyl-substituted analogs are often associated with enhanced lipophilicity, which may improve blood-brain barrier penetration. Such compounds are frequently explored as dopamine agonists or antagonists, with substituent bulk affecting selectivity for D1 vs. D2 receptor subtypes .
- Synthesis and Stability: The dipropyl analog’s synthesis likely involves alkylation of the amino group with propyl halides. Stability data are unavailable, but hydroxyl groups on the tetralin ring suggest susceptibility to oxidation.
2-[2-(Dipropylamino)Ethyl]-6-Nitrophenylacetic Acid Hydrochloride (CAS 91374-25-3)
- Structural Contrasts: This compound diverges significantly, featuring a nitrophenylacetic acid core and a dipropylaminoethyl side chain. The nitro group and carboxylic acid moiety introduce polar and electron-withdrawing effects, making this compound more suited for applications in synthetic intermediates or enzyme inhibition studies.
Data Table: Key Structural and Inferred Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups | Inferred LogP | Potential Receptor Affinity |
|---|---|---|---|---|---|
| 2-(N-Propyl)Amino-6,7-Dihydroxytetraline | Mono-propyl amino | ~237 (estimated) | Catechol, amino | ~1.5 | Dopamine D2-like receptors |
| 2-(N,N-Dipropyl)Amino-6,7-Dihydroxytetralin | Di-propyl amino | ~293 (estimated) | Catechol, tertiary amino | ~2.8 | Mixed D1/D2 receptors |
| 2-[2-(Dipropylamino)Ethyl]-6-Nitrophenylacetic Acid HCl | Dipropylaminoethyl, nitro, carboxylic acid | 344.83 | Nitro, carboxylic acid | ~1.2 | Non-receptor (enzyme/probe) |
Notes:
- Molecular weights for tetralin derivatives are estimated based on standard atomic masses.
- LogP values are predicted using fragment-based methods (e.g., Moriguchi method).
Research Findings and Limitations
- Receptor Binding: While direct studies on this compound are scarce, its dipropyl analog (CAS 66185-60-2) has been implicated in preclinical studies for Parkinson’s disease due to dopamine receptor modulation . The mono-propyl variant may exhibit weaker receptor binding but higher selectivity.
- Synthetic Accessibility: The mono-propyl derivative’s synthesis likely follows pathways similar to its dipropyl counterpart, involving reductive amination or alkylation of a tetralin precursor.
- Gaps in Data: No explicit pharmacological or toxicological data for the target compound was identified in the provided evidence. Further studies are needed to validate inferred properties.
Preparation Methods
Direct Acetylation and Alkylation Strategy
The most well-documented method for synthesizing 2-(N-propyl)amino-6,7-dihydroxytetraline involves a two-step process: acetylation of hydroxyl groups followed by N-propylamino introduction and subsequent deprotection.
Step 1: Acetylation of Hydroxyl Groups
In a representative protocol from US Patent 5,637,614, the dihydroxy precursor is acetylated using acetyl chloride in trifluoroacetic acid (TFA). The reaction proceeds at room temperature for 48 hours, yielding 2-(N-propyl)amino-6,7-diacetoxytetraline as an intermediate. Key conditions include:
| Parameter | Value |
|---|---|
| Solvent | Trifluoroacetic acid (TFA) |
| Reagent | Acetyl chloride (40 ml) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 48 hours |
| Yield | 81% |
This step achieves near-complete acetylation of the 6,7-hydroxyl groups, which protects sensitive functionalities during subsequent alkylation.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
The choice of trifluoroacetic acid (TFA) as a solvent in the acetylation step is critical due to its dual role as a proton donor and stabilizer of reactive intermediates. Comparative studies on analogous systems show that non-polar solvents (e.g., toluene) result in lower yields (<50%) due to incomplete acetylation.
Catalytic Systems
The absence of a catalyst in the acetylation step contrasts with methods for related compounds, where p-toluenesulfonic acid (PTSA) or H2SO4 are used to accelerate reaction kinetics. However, the high electrophilicity of acetyl chloride in TFA renders additional catalysts unnecessary for this specific reaction.
Comparative Analysis of Synthetic Methods
The table below contrasts the primary method for this compound with approaches for structurally related aminotetralins:
The high yield of the TFA-mediated acetylation method underscores its efficiency compared to chiral syntheses, which often require costly reagents and multi-step purification.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
